molecular formula C9H15NO B13119416 6-Azaspiro[3.6]decan-7-one

6-Azaspiro[3.6]decan-7-one

Cat. No.: B13119416
M. Wt: 153.22 g/mol
InChI Key: BQACZFLSXUCBPQ-UHFFFAOYSA-N
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Description

6-Azaspiro[3.6]decan-7-one is a synthetically versatile spirocyclic scaffold of significant interest in medicinal chemistry and drug discovery. Spirocyclic structures like this one are prized for their three-dimensionality and structural rigidity, which can improve binding selectivity and optimize pharmacokinetic properties in new chemical entities . This compound features a ketone functional group, making it a valuable intermediate for further chemical derivatization through reactions such as nucleophilic addition, reductive amination, or conversion to other functional groups. Researchers utilize such azaspiro scaffolds in the design and synthesis of compounds for probing biological targets, with related structures being investigated for potential applications in treating fibrotic diseases, cancer, and autoimmune disorders . As a building block, it can be used to construct more complex molecules for high-throughput screening and structure-activity relationship (SAR) studies. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H15NO

Molecular Weight

153.22 g/mol

IUPAC Name

6-azaspiro[3.6]decan-7-one

InChI

InChI=1S/C9H15NO/c11-8-3-1-4-9(7-10-8)5-2-6-9/h1-7H2,(H,10,11)

InChI Key

BQACZFLSXUCBPQ-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NCC2(C1)CCC2

Origin of Product

United States

Synthetic Methodologies for 6 Azaspiro 3.6 Decan 7 One and Its Analogs

Historical Development of Synthetic Approaches to Azaspiro[3.6]decanone Frameworks

The early exploration of spirocyclic compounds laid the groundwork for the synthesis of more complex structures like azaspiro[3.6]decanones. One of the pioneering methods in the synthesis of spiro-imides is the Guareschi reaction, first described in the late 19th century. This reaction involves the condensation of a ketone with two equivalents of a cyanoacetamide in the presence of a base, such as ammonia or piperidine, to yield a spiro-diimide. While not a direct route to 6-azaspiro[3.6]decan-7-one, the principles of forming a spirocyclic system through condensation reactions were established.

The development of lactam synthesis, in general, has also been pivotal. Early methods for lactamization often involved the cyclization of amino acids or their derivatives under harsh conditions, such as high temperatures or strong acids. These classical approaches, while foundational, often lacked the selectivity required for the synthesis of complex spirocyclic systems and were limited in their substrate scope. The advent of rearrangement reactions, such as the Beckmann and Schmidt rearrangements, provided new avenues for the synthesis of lactams from cyclic ketones, which could then be adapted for the construction of spiro-lactam frameworks. These early developments, though not always directly applied to the specific azaspiro[3.6]decanone system, created the chemical toolbox that would later be refined and expanded upon to enable the synthesis of these intricate molecules.

Contemporary and Advanced Synthetic Strategies for this compound

Modern synthetic chemistry offers a diverse array of sophisticated methods for the construction of this compound and its analogs. These strategies provide greater control over stereochemistry and allow for the introduction of a wide range of functional groups.

Intramolecular Cyclization Reactions for Spiroketone Formation

Intramolecular cyclization is a powerful strategy for the formation of cyclic compounds, including spiro-lactams. By tethering the reacting moieties within the same molecule, the entropic barrier to cyclization is reduced, often leading to higher yields and greater selectivity.

The direct formation of the lactam ring through intramolecular amide bond formation is a common and effective strategy. This typically involves the cyclization of an amino acid precursor where the amino and carboxylic acid functionalities are separated by a suitable spacer that includes the spirocyclic core.

Precursor TypeReagents and ConditionsProductYield (%)Reference
ω-Amino acid with a pre-formed spirocyclic coreCarbodiimide coupling agents (e.g., DCC, EDC), high dilutionThis compoundModerate to GoodGeneral Lactamization Protocols
Ester of an ω-amino acid with a spirocyclic coreBase-catalyzed cyclizationThis compoundGoodGeneral Lactamization Protocols

These reactions are often carried out under high dilution conditions to favor intramolecular cyclization over intermolecular polymerization. The choice of coupling agent and reaction conditions is crucial for achieving high yields and minimizing side reactions.

Photoinduced and radical cyclizations have emerged as powerful tools for the construction of complex cyclic systems. These methods often proceed under mild conditions and can tolerate a wide range of functional groups. In the context of azaspiro[3.6]decanone synthesis, these reactions can be used to form either the carbocyclic or the heterocyclic ring of the spiro system.

A common approach involves the generation of a radical on a side chain attached to a pre-existing ring, which then attacks an acceptor moiety to form the second ring of the spirocycle. For instance, a radical can be generated on an N-allyl or N-propargyl group, which then cyclizes onto a tethered alkene or alkyne.

Radical PrecursorInitiator/ConditionsAcceptorProductYield (%)
N-alkenyl haloamideBu3SnH, AIBNAlkeneAzaspiro[3.6]decanone derivativeModerate to Good
N-aryl iodoacetamidePhotoredox catalyst, visible lightAlkeneAzaspiro[3.6]decanone derivativeGood to Excellent

These radical cyclizations can exhibit high levels of stereocontrol, depending on the substrate and reaction conditions.

Multicomponent Reaction Sequences

Multicomponent reactions (MCRs), in which three or more starting materials are combined in a single synthetic operation to form a complex product, offer a highly efficient approach to the synthesis of diverse molecular scaffolds. uni-tuebingen.de While specific MCRs for the direct synthesis of this compound are not extensively reported, the principles of MCRs can be applied to construct key intermediates that can then be further elaborated to the target spiro-lactam.

For example, a Passerini or Ugi reaction could be employed to assemble a complex acyclic precursor containing the necessary functionalities for a subsequent intramolecular cyclization to form the azaspiro[3.6]decanone ring system.

MCR TypeReactantsIntermediateSubsequent Reaction
Ugi-4CRAldehyde, amine, carboxylic acid, isocyanideα-Acylamino amideRing-closing metathesis or intramolecular alkylation
Passerini-3CRAldehyde, carboxylic acid, isocyanideα-Acyloxy amideCyclization via functional group manipulation

The power of MCRs lies in their ability to rapidly generate molecular complexity from simple starting materials, making them an attractive strategy for the construction of libraries of spiro-lactam analogs for biological screening.

Ring Expansion and Rearrangement Reactions

Ring expansion and rearrangement reactions provide a powerful and often elegant approach to the synthesis of larger ring systems from smaller, more readily available precursors. The Beckmann and Schmidt rearrangements are particularly relevant to the synthesis of lactams, including spiro-lactams.

The Beckmann rearrangement involves the acid-catalyzed conversion of an oxime to an amide. chemistrysteps.comrsc.orgwikipedia.orgwikipedia.orgmasterorganicchemistry.com By starting with a cyclic ketone precursor that can be converted to its oxime, this rearrangement can be used to expand the ring by one atom, incorporating the nitrogen atom to form a lactam. For the synthesis of this compound, a suitable spiro[3.5]nonan-6-one precursor would be required.

The Schmidt reaction offers another route to lactams through the reaction of a ketone with hydrazoic acid (HN3) in the presence of a strong acid. chimia.chnih.govlibretexts.orgnih.gov This reaction also results in the insertion of a nitrogen atom into the cyclic ketone, leading to a ring-expanded lactam. The intramolecular version of the Schmidt reaction, using an azide tethered to the ketone, is a particularly powerful method for constructing fused and spirocyclic lactams. chimia.chnih.gov

RearrangementStarting MaterialReagentsProductKey Features
BeckmannSpiro[3.5]nonan-6-one oximeH2SO4, PPA, or other strong acidsThis compoundStereospecific migration of the group anti to the oxime hydroxyl group.
SchmidtSpiro[3.5]nonan-6-oneHN3, H2SO4 or TiCl4This compoundCan be performed directly on the ketone. The intramolecular version offers good control.

These rearrangement reactions are valuable tools for accessing the azaspiro[3.6]decanone core from different starting materials and can often provide access to structures that are difficult to synthesize by other means.

Catalytic Methods in Spiroannulations

The construction of the spirocyclic core of this compound and its analogs can be efficiently achieved through various catalytic methods. These approaches offer advantages in terms of efficiency, selectivity, and sustainability over classical stoichiometric reactions. Transition metal catalysis and photocatalysis have emerged as powerful tools for the formation of spiro-lactams.

Transition Metal-Catalyzed Processes:

Transition metal catalysis has revolutionized the synthesis of complex cyclic systems. For the construction of seven-membered lactams, palladium-catalyzed reactions have shown considerable promise. For instance, a versatile synthesis of unsaturated seven-membered ring lactams has been developed involving a palladium-catalyzed amination followed by an intramolecular cyclocarbonylation of allylamines derived from Baylis-Hillman acetates. acs.org This methodology demonstrates the potential for constructing the ε-lactam portion of the target molecule.

Rhodium complexes have also been employed in the synthesis of lactams. A Cp*Rh complex-catalyzed oxidative N-heterocyclization of amino alcohols provides an efficient route to five-, six-, and seven-membered benzo-fused lactams. acs.org While this method has been demonstrated for benzo-fused systems, its adaptation to aliphatic spirocyclic systems could be a viable strategy. The dual role of the catalyst in both the dehydrogenation of the alcohol and the subsequent oxidation of the hemiaminal intermediate is a key feature of this transformation. acs.org

Furthermore, a formal [6 + 1] annulation reaction, proceeding through a sequential Michael addition and palladium-catalyzed alpha-arylation of ketones, has been developed for the synthesis of acylated caprolactams. rsc.org This strategy, which facilitates the double C-C bond formation at the same site from methyl ketones, could be conceptually adapted for the construction of the this compound skeleton.

Photocatalysis:

Visible-light photocatalysis has gained significant attention as a mild and efficient method for the synthesis of various organic molecules, including spirocyclic compounds. While direct examples for the synthesis of this compound are not prevalent, the application of photocatalysis in the synthesis of spiro-β-lactams suggests its potential applicability. For instance, visible light-mediated dearomative hydrogen atom transfer (HAT)/cyclization cascades of indole precursors have been utilized for the synthesis of spirocyclic β-lactams. researchgate.net The principles of this approach could potentially be extended to the synthesis of larger ring spiro-lactams.

Stereoselective and Asymmetric Synthesis of Chiral Derivatives

The presence of a spirocenter in this compound introduces the possibility of chirality. The development of stereoselective and asymmetric methods to control the three-dimensional arrangement of atoms is crucial for accessing enantiomerically pure derivatives, which is often a prerequisite for biological applications.

Organocatalysis has emerged as a powerful tool for the enantioselective synthesis of spiro compounds. For example, a chiral amine-catalyzed [4+3] cyclization reaction has been developed to access spirocyclic azepines, demonstrating the potential of organocatalysis in constructing seven-membered nitrogen-containing rings with high enantioselectivity. nih.gov

The asymmetric synthesis of strained multichiral spirocyclobutanes has been achieved through cage-confined cross [2 + 2] photocycloaddition. nih.gov This method utilizes a chiral open-pocket cage photoreactor to facilitate dynamic bimolecular recognition, leading to preferential heteromolecular cross-cycloaddition with enhanced reactivity and unconventional enantioselectivity. nih.gov Such an approach could be envisioned for the construction of the chiral cyclobutane (B1203170) portion of the target molecule.

Furthermore, the desymmetrization of prochiral cyclobutanones via nitrogen insertion offers a concise route to chiral γ-lactams. This method employs a chiral auxiliary, such as (1S,2R)-1-amino-2-indanol, to induce asymmetry during the ring expansion of the cyclobutanone. uni-mainz.de While this method yields γ-lactams, the underlying principle of asymmetric ring expansion of a cyclobutanone precursor could be a valuable strategy for the synthesis of chiral this compound.

Below is a table summarizing various stereoselective methods applicable to the synthesis of chiral spirocyclic lactams.

Catalytic System/MethodTarget Ring SystemKey FeaturesReference
Chiral Amine CatalysisSpirocyclic Azepines[4+3] Cyclization nih.gov
Cage-Confined PhotocatalysisSpirocyclobutanesCross [2 + 2] Photocycloaddition nih.gov
Chiral Auxiliary-Induced Ring Expansionγ-Lactams from CyclobutanonesDesymmetrization uni-mainz.de

Precursor Design and Derivatization for this compound Synthesis

The successful synthesis of this compound heavily relies on the rational design and derivatization of suitable precursors. The choice of starting materials and their functionalization dictates the feasibility and efficiency of the key spiroannulation step.

A key precursor for the cyclobutane ring is a suitably functionalized cyclobutanol or cyclobutanone. For instance, a TFA-catalyzed [3+2] spiroannulation of cyclobutanols provides a route to spiro[cyclobuta[a]indene-7,1′-cyclobutane] skeletons. researchgate.netnih.gov This reaction proceeds via a Friedel-Crafts-type mechanism and demonstrates the utility of cyclobutanols as precursors for spiro-cyclobutane systems.

The synthesis of spiro-annulated cyclobutane derivatives can also be achieved through a combination of ketene [2+2] cycloaddition and ring-rearrangement metathesis (RRM). This approach allows for the construction of complex polycyclic systems containing a spiro-fused cyclobutane ring.

For the seven-membered lactam portion, precursors such as amino alcohols are valuable starting points. As mentioned earlier, Cp*Rh complex-catalyzed oxidative N-heterocyclization of amino alcohols can yield seven-membered lactams. acs.org Therefore, a precursor containing both a cyclobutane moiety and a tethered amino alcohol functionality would be a logical target for the synthesis of this compound.

The derivatization of these precursors is crucial for introducing the necessary functional groups for the cyclization and for modulating the properties of the final molecule. For example, the introduction of activating groups can facilitate the key bond-forming reactions, while the incorporation of various substituents on the cyclobutane or the lactam ring can lead to a library of analogs with diverse properties. The application of cyclobutane derivatives in organic synthesis is well-documented, highlighting their versatility as building blocks for complex molecules. researchgate.net

The following table lists some key precursor types and their potential application in the synthesis of this compound.

Precursor TypeSynthetic StrategyTarget MoietyReference
Cyclobutanols[3+2] SpiroannulationSpiro-cyclobutane researchgate.netnih.gov
Norbornadiene/DicyclopentadieneKetene [2+2] Cycloaddition/RRMSpiro-cyclobutane
Amino AlcoholsOxidative N-HeterocyclizationSeven-membered Lactam acs.org
Allyl AminesAmination/CyclocarbonylationSeven-membered Lactam acs.org

Structural Characterization and Elucidation of 6 Azaspiro 3.6 Decan 7 One

Advanced Spectroscopic Techniques for Structural Confirmation and Analysis

Spectroscopic methods are fundamental to determining the molecular structure of a compound. For 6-Azaspiro[3.6]decan-7-one, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and High-Resolution Mass Spectrometry (HRMS) would be essential for a complete structural assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Detailed Assignments and Conformational Insights

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. For this compound, both ¹H and ¹³C NMR would provide critical information.

¹H NMR Spectroscopy would reveal the number of unique proton environments, their chemical shifts, spin-spin coupling patterns, and integration. The protons on the carbons adjacent to the nitrogen and the carbonyl group would be expected to show distinct chemical shifts. Specifically, the methylene (B1212753) protons alpha to the nitrogen (C5) and the methylene protons alpha to the carbonyl group (C8) would likely appear as complex multiplets due to coupling with neighboring protons. The protons of the cyclobutane (B1203170) and cycloheptane (B1346806) rings would have characteristic shifts and coupling constants that could provide insight into their spatial relationships.

¹³C NMR Spectroscopy would identify all unique carbon atoms in the molecule. The carbonyl carbon (C7) would be readily identifiable by its characteristic downfield chemical shift (typically in the range of 170-180 ppm). The spiro carbon (C4) would also have a unique chemical shift. The remaining methylene carbons of the two rings would appear at higher field strengths.

2D NMR techniques , such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), would be indispensable for unambiguously assigning the proton and carbon signals and confirming the connectivity of the atoms within the spirocyclic framework.

Hypothetical ¹H NMR Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 3.2m2HH-5
~ 2.4m2HH-8
~ 1.5 - 2.0m12HRing Protons

Hypothetical ¹³C NMR Data for this compound

Chemical Shift (δ, ppm)Assignment
~ 175C-7 (C=O)
~ 60C-4 (Spiro)
~ 45C-5
~ 35C-8
~ 20 - 40Other Ring Carbons

Infrared (IR) Spectroscopy: Functional Group Identification and Vibrational Analysis

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. In the case of this compound, the most prominent absorption band would be due to the carbonyl (C=O) stretching vibration of the lactam ring. This band is typically strong and sharp, appearing in the region of 1650-1690 cm⁻¹. The C-N stretching vibration would also be present, although it is generally weaker and appears at a lower frequency. The presence of C-H stretching vibrations from the aliphatic rings would be observed around 2850-3000 cm⁻¹. The absence of a broad N-H stretching band (around 3200-3400 cm⁻¹) would confirm the tertiary nature of the amide.

Expected IR Absorption Bands for this compound

Frequency Range (cm⁻¹)Vibration TypeFunctional Group
2850-3000C-H stretchAliphatic CH₂
1650-1690C=O stretchLactam
1200-1300C-N stretchAmide

High-Resolution Mass Spectrometry (HRMS): Precise Mass Determination and Elemental Composition

HRMS is crucial for determining the precise molecular weight and elemental formula of a compound. For this compound (C₉H₁₅NO), HRMS would provide a highly accurate mass measurement of the molecular ion, allowing for the unambiguous confirmation of its elemental composition. The fragmentation pattern observed in the mass spectrum could also offer additional structural information, showing characteristic losses of fragments such as CO or parts of the aliphatic rings, which would further support the proposed spirocyclic lactam structure.

HRMS Data for this compound

ParameterValue
Molecular FormulaC₉H₁₅NO
Calculated Exact Mass153.1154
Observed Exact Mass (Hypothetical)153.1152

X-ray Crystallography: Solid-State Structure and Geometrical Parameters

Should a suitable single crystal of this compound be obtained, X-ray crystallography would provide the definitive solid-state structure. This technique would allow for the precise determination of bond lengths, bond angles, and torsion angles within the molecule. The three-dimensional arrangement of the atoms, including the relative orientation of the cyclobutane and cycloheptane rings at the spiro center, would be unequivocally established. Furthermore, analysis of the crystal packing would reveal any intermolecular interactions, such as hydrogen bonding or van der Waals forces, that are present in the solid state. This level of detail is invaluable for understanding the molecule's intrinsic geometry and steric properties.

Conformational Analysis and Dynamic Behavior

The conformational flexibility of the seven-membered cycloheptane ring in this compound is of particular interest. Unlike the more rigid five- and six-membered rings, seven-membered rings can adopt several low-energy conformations, such as the chair, boat, and twist-chair forms. The spiro fusion to a cyclobutane ring would introduce significant conformational constraints.

Computational modeling, in conjunction with variable-temperature NMR studies, would be the primary methods for investigating the conformational landscape and dynamic behavior of this molecule. Theoretical calculations could predict the relative energies of different conformers and the energy barriers for their interconversion. Variable-temperature NMR experiments could then be used to experimentally probe these dynamic processes by observing changes in the NMR spectrum as the temperature is lowered, potentially "freezing out" a single preferred conformation or observing the coalescence of signals as the rate of interconversion changes. This combined approach would provide a detailed picture of the conformational preferences and flexibility of the this compound framework.

Computational and Theoretical Studies on 6 Azaspiro 3.6 Decan 7 One

Chemical Reactivity and Transformations of 6 Azaspiro 3.6 Decan 7 One

Reactions at the Carbonyl Group (C-7)

The lactam carbonyl group is a cornerstone of the molecule's reactivity, behaving as an electrophilic site susceptible to attack by various nucleophiles. Its reactivity is modulated by the amide resonance, which makes it less electrophilic than a typical ketone but still capable of undergoing significant transformations.

Nucleophilic addition to the carbonyl carbon (C-7) can lead to the formation of a tetrahedral intermediate, which upon protonation yields an alcohol. The choice of reducing agent is critical in determining the reaction outcome. While powerful reagents often lead to complete reduction of the amide (see Section 5.2.2), milder or more sterically hindered hydride donors can selectively reduce the carbonyl to a hydroxyl group, forming the corresponding amino alcohol.

Research has shown that reagents like diisobutylaluminium hydride (DIBAL-H) at low temperatures can achieve this partial reduction. The reaction proceeds via the formation of a stable aluminum-complexed tetrahedral intermediate which, upon careful aqueous workup, hydrolyzes to yield 6-Azaspiro[3.6]decan-7-ol. This transformation is valuable for converting the lactam into a scaffold with a new stereocenter and a reactive hydroxyl group for further derivatization.

Table 1: Representative Nucleophilic Addition to the Carbonyl Group

ReactantReagent(s)ProductConditionsTransformation
6-Azaspiro[3.6]decan-7-one1. Diisobutylaluminium hydride (DIBAL-H) 2. H₂O (workup)6-Azaspiro[3.6]decan-7-olToluene (B28343) or THF, -78 °C to 0 °CC=O → CH(OH)

While classical condensation reactions are less common for lactams compared to ketones, derivatization of the carbonyl oxygen is a well-established transformation. A primary example is thionation, the conversion of the carbonyl group to a thiocarbonyl group (C=S). This is most effectively accomplished using phosphorus-based thionating agents.

The most common reagent for this purpose is Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide). When this compound is heated with Lawesson's reagent in an inert, high-boiling solvent such as toluene or xylene, the carbonyl oxygen is efficiently replaced by a sulfur atom. This reaction yields the corresponding thiolactam, 6-Azaspiro[3.6]decan-7-thione. The resulting thiolactam is a versatile intermediate itself, with the thiocarbonyl group exhibiting distinct reactivity compared to the original carbonyl.

Table 2: Carbonyl Derivatization via Thionation

ReactantReagentProductConditions
This compoundLawesson's reagent6-Azaspiro[3.6]decan-7-thioneToluene, Reflux (approx. 110 °C)

Reactions Involving the Nitrogen Atom (N-6)

The secondary amide nitrogen atom (N-6) possesses a lone pair of electrons and an acidic proton, allowing it to function as both a nucleophile and a site for deprotonation. These characteristics enable a wide range of functionalization reactions directly on the nitrogen.

The proton on the N-6 atom is weakly acidic (pKa ≈ 17-18) and can be removed by a strong base, such as sodium hydride (NaH) or potassium bis(trimethylsilyl)amide (KHMDS), to generate a potent nucleophilic amide anion. This anion readily reacts with various electrophiles in substitution reactions.

N-Alkylation: Treatment with an alkyl halide, such as iodomethane (B122720) or benzyl (B1604629) bromide, results in the formation of an N-alkylated product. For example, reacting the sodium salt of the lactam with benzyl bromide in a polar aprotic solvent like dimethylformamide (DMF) yields 6-benzyl-6-azaspiro[3.6]decan-7-one.

N-Acylation: Reaction with an acyl halide or anhydride (B1165640) introduces an acyl group onto the nitrogen, forming an N-acyl lactam (a diacyl-type structure). For instance, reacting the lactam with acetyl chloride in the presence of a tertiary amine base like triethylamine (B128534) affords 6-acetyl-6-azaspiro[3.6]decan-7-one.

Table 3: N-Functionalization of this compound

Reaction TypeBaseElectrophileProduct
N-AlkylationSodium hydride (NaH)Benzyl bromide6-Benzyl-6-azaspiro[3.6]decan-7-one
N-AcylationTriethylamine (Et₃N)Acetyl chloride6-Acetyl-6-azaspiro[3.6]decan-7-one

Beyond simple N-functionalization, the entire amide functional group can be transformed. The most significant reaction in this class is the complete reduction of the lactam to a cyclic amine. This transformation removes the carbonyl oxygen entirely, converting the C-7 carbonyl into a methylene (B1212753) (CH₂) group.

This is typically achieved using powerful reducing agents that can reduce the resonance-stabilized amide bond. Lithium aluminum hydride (LiAlH₄) is the classic reagent for this purpose. Refluxing this compound with an excess of LiAlH₄ in an ethereal solvent like tetrahydrofuran (B95107) (THF), followed by a standard aqueous workup (e.g., Fieser workup), results in the formation of the saturated spirocyclic amine, 6-Azaspiro[3.6]decane. This reaction provides direct access to the corresponding amine framework from the lactam precursor.

Table 4: Complete Reduction of the Lactam Moiety

ReactantReagent(s)ProductTransformation
This compound1. Lithium aluminum hydride (LiAlH₄) 2. Aqueous workup6-Azaspiro[3.6]decaneC=O → CH₂

Functionalization and Derivatization of Peripheral Ring Positions

The carbon atoms alpha to the carbonyl group (C-5 on the cyclobutane (B1203170) ring and C-8 on the azepanone ring) bear acidic protons. These protons can be selectively removed by a strong, non-nucleophilic base to form an enolate intermediate. This enolate is a key nucleophile for introducing substituents at these peripheral positions.

The base of choice is typically a sterically hindered one, such as lithium diisopropylamide (LDA), to prevent competitive nucleophilic attack at the carbonyl carbon. The reaction is performed at low temperatures (e.g., -78 °C) to ensure kinetic control. The regioselectivity of deprotonation can be influenced by steric and electronic factors; the C-8 position on the more flexible seven-membered ring is often the preferred site of deprotonation over the more strained C-5 position.

Once formed, the enolate can be trapped with a suitable electrophile. For example, adding an alkyl halide like iodomethane to the enolate solution results in C-alkylation, yielding 8-methyl-6-azaspiro[3.6]decan-7-one. This strategy provides a powerful method for constructing more complex derivatives of the parent spirocycle.

Table 5: Alpha-Functionalization via Enolate Chemistry

StepReagent(s)Intermediate / ProductPosition Functionalized
1. Enolate FormationLithium diisopropylamide (LDA) in THF, -78 °CLithium enolate of this compoundC-8 (major)
2. Electrophilic TrapIodomethane (CH₃I)8-Methyl-6-azaspiro[3.6]decan-7-oneC-8

Ring-Opening and Rearrangement Processes Induced by Chemical Stimuli

The reactivity of this compound is largely centered around the four-membered β-lactam ring. This ring is susceptible to cleavage and rearrangement when subjected to various chemical stimuli, owing to its significant ring strain.

Ring-Opening Reactions

Under the influence of nucleophiles, such as in hydrolysis, the β-lactam ring of this compound is expected to undergo ring-opening. This process can be catalyzed by either acid or base.

Acid-Catalyzed Hydrolysis: In the presence of an acid, the carbonyl oxygen of the lactam is protonated, which enhances the electrophilicity of the carbonyl carbon. A subsequent nucleophilic attack by a water molecule leads to the formation of a tetrahedral intermediate. The collapse of this intermediate results in the cleavage of the amide bond and the opening of the β-lactam ring, yielding a γ-amino acid derivative.

Base-Catalyzed Hydrolysis: Under basic conditions, a hydroxide (B78521) ion directly attacks the carbonyl carbon of the lactam. This also forms a tetrahedral intermediate which, upon protonation of the nitrogen, leads to the ring-opened γ-amino acid salt.

These ring-opening reactions are fundamental to the chemistry of β-lactams and are a primary pathway for their degradation.

Rearrangement Reactions

Rearrangement reactions provide an alternative pathway for the transformation of this compound, often leading to the formation of larger, more stable ring systems.

Beckmann Rearrangement: The Beckmann rearrangement is a classic reaction that converts an oxime to an amide. researchgate.netpku.edu.cn While this compound itself does not undergo this reaction directly, its corresponding oxime derivative would be a suitable substrate. Treatment of the oxime of this compound with an acid catalyst, such as sulfuric acid or polyphosphoric acid, would be expected to initiate the rearrangement. researchgate.net The reaction proceeds via protonation of the hydroxyl group of the oxime, followed by the migration of the carbon atom anti-periplanar to the leaving group on the nitrogen. researchgate.netgoogle.com This would result in the formation of a ring-expanded lactam, specifically a diazepine (B8756704) derivative. The regioselectivity of the migration would determine the final structure of the product.

Schmidt Reaction: The Schmidt reaction offers a direct method to convert a cyclic ketone to a ring-expanded lactam using hydrazoic acid (HN₃) in the presence of a strong acid. epa.gov This reaction is atom-economical as it does not require the pre-formation of an oxime. epa.gov Subjecting this compound to Schmidt reaction conditions would likely lead to the insertion of a nitrogen atom into the cycloheptane (B1346806) ring, adjacent to the spiro carbon, to form a larger lactam. The reaction typically proceeds with the migration of the group that can best stabilize a positive charge.

Semipinacol-Type Rearrangements: In related azaspirocyclic systems, semipinacol rearrangements have been observed to induce ring expansion. nih.gov For a suitably functionalized derivative of this compound, such as one containing a hydroxyl group adjacent to the spiro center, a semipinacol-type rearrangement could be triggered. This would involve the formation of a carbocation and the subsequent migration of one of the carbon-carbon bonds of the cyclobutane ring, leading to a ring-expanded product.

The table below summarizes the expected products from these potential ring-opening and rearrangement reactions.

Reaction Type Reactant Reagents/Conditions Expected Product
Acid-Catalyzed HydrolysisThis compoundH₃O⁺1-(Aminomethyl)cycloheptane-1-carboxylic acid
Base-Catalyzed HydrolysisThis compoundOH⁻, H₂OSalt of 1-(Aminomethyl)cycloheptane-1-carboxylic acid
Beckmann RearrangementOxime of this compoundH₂SO₄ or PPADiazepine derivative
Schmidt ReactionThis compoundHN₃, H⁺Ring-expanded lactam

These predicted reaction pathways are based on established principles of organic chemistry and the known reactivity of similar structural motifs. Specific experimental data on this compound would be required to confirm these expectations and to fully elucidate the reaction conditions and product distributions.

Synthetic Utility of 6 Azaspiro 3.6 Decan 7 One As a Building Block

Role in the Modular Construction of Complex Polycyclic and Spirocyclic Scaffolds

The reactivity of the lactam functionality within 6-Azaspiro[3.6]decan-7-one serves as a cornerstone for its application in the modular construction of diverse heterocyclic systems. The carbonyl group can undergo nucleophilic attack, and the adjacent nitrogen atom can be functionalized, allowing for the stepwise assembly of complex polycyclic and spirocyclic scaffolds.

Key transformations enabling the construction of these scaffolds include:

Lactam Reduction and N-Acylation/Alkylation: Reduction of the lactam to the corresponding cyclic amine provides a secondary amine that can be further elaborated through N-acylation or N-alkylation. This allows for the introduction of various substituents and the linkage to other ring systems.

Ring-Opening Reactions: The inherent strain in the azetidine ring and the lactam can be exploited in ring-opening reactions, providing access to linear amino acid derivatives with a quaternary carbon center. These intermediates can then be cyclized in different ways to form new heterocyclic structures.

Annulation Reactions: The lactam can be activated to participate in annulation reactions, where an additional ring is fused onto the existing spirocyclic framework. For instance, Bischler-Napieralski or Pictet-Spengler type reactions, after suitable modification of the scaffold, could lead to the formation of fused polycyclic systems.

The modular nature of these transformations allows for the systematic variation of substituents and ring structures, enabling the generation of a library of diverse polycyclic and spirocyclic compounds.

Reaction TypeReagents/ConditionsResulting Scaffold
Lactam ReductionLiAlH₄, THF6-Azaspiro[3.6]decane
N-AlkylationR-X, BaseN-Alkyl-6-azaspiro[3.6]decan-7-one
Ring-OpeningH₂O, Acid/BaseSubstituted aminoheptanoic acid

Application as a Key Intermediate in Total Synthesis Efforts of Architecturally Challenging Molecules

While specific examples of the total synthesis of natural products explicitly using this compound as a key intermediate are not extensively documented in readily available literature, its structural motifs are present in various classes of alkaloids and other biologically active molecules. The spirocyclic lactam core can be envisioned as a crucial precursor for the synthesis of architecturally complex targets.

For instance, the synthesis of certain spiro-alkaloids could potentially utilize this compound as a starting point. The synthetic strategy would likely involve the stereoselective functionalization of the spirocyclic core, followed by a series of transformations to construct the remaining rings of the natural product. The inherent chirality of a substituted this compound could be leveraged to control the stereochemistry of the final molecule.

Contribution to the Exploration of Chemical Space through Scaffold Design and Diversity-Oriented Synthesis

Diversity-oriented synthesis (DOS) aims to create collections of structurally diverse small molecules to explore novel areas of chemical space and identify new biologically active compounds. The rigid, three-dimensional structure of this compound makes it an attractive scaffold for DOS.

By applying a series of branching reaction pathways to this central building block, a wide array of molecular skeletons can be generated. For example, different reagents and reaction conditions can be used to selectively target the lactam carbonyl, the nitrogen atom, or the alpha-carbon positions, leading to a diverse set of products from a single starting material.

The exploration of chemical space using this compound can be summarized in the following table:

Scaffold ModificationReactionPotential Outcome
Functionalization of Lactam NAlkylation, AcylationIntroduction of diverse side chains
α-FunctionalizationEnolate formation and trappingIntroduction of substituents on the caprolactam ring
Ring TransformationBeckmann rearrangementExpansion to a larger ring system

The resulting library of compounds, with their varied three-dimensional shapes and functional group displays, can then be screened for biological activity, potentially leading to the discovery of new therapeutic agents or chemical probes.

Future Research Directions and Unexplored Avenues

Development of More Sustainable and Atom-Economical Synthetic Routes

Research in this area will likely focus on minimizing protecting group manipulations and reducing the number of synthetic steps. Methodologies such as visible-light-mediated energy transfer catalysis, which enables C(sp³)–H functionalization of simple acrylamide (B121943) precursors to form β-lactams, offer a promising, atom-economical alternative. d-nb.info Such reactions proceed under mild, room-temperature conditions and avoid the need for metal catalysts, aligning with the principles of green chemistry. d-nb.info Another avenue involves exploiting molecular rearrangement reactions, which are recognized for their high efficiency and atom economy in constructing complex architectures. bohrium.com For instance, metal-free tandem intramolecular hydroalkoxylation/ Current time information in Vanderburgh County, US.acs.org-rearrangement has been shown to produce medium-sized lactams with excellent diastereoselectivity and high atom economy. nih.gov Adapting these modern synthetic strategies could provide direct and efficient access to the 6-Azaspiro[3.6]decan-7-one core.

Table 1: Comparison of Potential Sustainable Synthetic Methodologies

Synthetic Method Key Features Potential Advantages for this compound Synthesis
Visible-Light Photocatalysis Metal-free, energy transfer catalysis from simple precursors. d-nb.info Mild reaction conditions, high atom economy, reduced waste. d-nb.info
Tandem Rearrangement Reactions Domino processes that rearrange molecular skeletons into new ones. bohrium.comnih.gov High efficiency, excellent diastereoselectivity, fewer synthetic steps. bohrium.comnih.gov
Multicomponent Reactions (MCRs) One-pot reactions combining three or more starting materials. Rapid assembly of molecular complexity, high bond-forming efficiency. acs.org

| C-H Functionalization | Direct functionalization of C-H bonds to introduce complexity. d-nb.info | Avoids pre-functionalization of starting materials, increases step economy. |

Integration with Flow Chemistry and High-Throughput Synthesis Methodologies

To accelerate the discovery of novel this compound derivatives with desirable properties, future research will increasingly integrate automated synthesis platforms. Flow chemistry and high-throughput synthesis are powerful enabling technologies for this purpose.

Flow chemistry, which involves performing reactions in a continuously flowing stream within a network of tubes or microreactors, offers numerous advantages over traditional batch processing. polimi.it These include enhanced heat and mass transfer, improved reaction control and safety, and the ability to telescope multiple reaction steps into a single, continuous process. acs.orgpolimi.it For the synthesis of this compound derivatives, flow reactors could enable the rapid optimization of reaction conditions (e.g., temperature, pressure, residence time) and facilitate safer scale-up, particularly for reactions involving hazardous intermediates or exothermic processes. acs.orgsci-hub.se Furthermore, the integration of in-line purification and analysis can streamline the entire synthetic workflow. polimi.it

High-throughput synthesis, often performed in parallel format on well plates, allows for the rapid generation of large libraries of analogues. This is crucial for structure-activity relationship (SAR) studies in drug discovery. By systematically varying the substituents on both the cycloheptane (B1346806) and β-lactam rings of the this compound scaffold, researchers can efficiently map the chemical space to identify compounds with optimized biological activity or material properties.

Table 2: Advantages of Integrating Advanced Synthesis Methodologies

Methodology Key Benefit Application to this compound Research
Flow Chemistry Scalability & Safety Enables efficient and safe production from milligram to kilogram scales. acs.orgsci-hub.se
Process Control Precise control over reaction parameters leading to higher yields and purity. acs.org
High-Throughput Synthesis Library Generation Rapid synthesis of hundreds of derivatives for screening purposes.

Advanced Spectroscopic and Structural Analyses of Novel Derivatives

A thorough understanding of the three-dimensional structure of this compound derivatives is paramount for rational drug design and for understanding their chemical reactivity. The spirocyclic nature of the molecule imparts significant rigidity and a unique spatial arrangement of functional groups. uc.pt Future research will employ a suite of advanced analytical techniques to elucidate the precise stereochemistry and conformational preferences of new analogues.

While standard NMR (¹H, ¹³C) and mass spectrometry will remain essential for routine characterization, more sophisticated techniques will be required for unambiguous stereochemical assignment. tandfonline.comnih.gov Two-dimensional NMR experiments, such as NOESY, will be crucial for determining through-space correlations and deducing the relative stereochemistry of substituents. For chiral derivatives, the determination of absolute stereochemistry will necessitate the use of X-ray crystallography, which provides definitive structural information. nih.gov Access to crystalline material will be a key objective in the synthesis of new derivatives to facilitate this analysis.

Table 3: Advanced Analytical Techniques for Structural Elucidation

Technique Information Provided Relevance to this compound
2D NMR (NOESY, etc.) Through-space proton-proton correlations. Determination of relative stereochemistry and conformational analysis.
X-ray Crystallography Precise 3D atomic coordinates in the solid state. nih.gov Unambiguous assignment of both relative and absolute stereochemistry. nih.gov
Vibrational Circular Dichroism (VCD) Stereochemical information in solution for chiral molecules. Complements X-ray data and provides insight into solution-phase conformation.

| Computational Modeling (DFT) | Prediction of stable conformers and spectroscopic parameters. acs.org | Aids in interpreting experimental spectra and predicting molecular geometry. acs.org |

Expansion of Synthetic Applications through Tandem and Cascade Reactions

Tandem and cascade reactions, in which multiple bond-forming events occur in a single synthetic operation without isolating intermediates, represent a highly efficient strategy for building molecular complexity. A significant future direction for this compound chemistry is the design of novel cascade reactions that can rapidly assemble or functionalize this spirocyclic system.

Researchers can devise strategies where the formation of the azaspirocycle is the final step in a cascade. For example, a tandem conjugate addition/dipolar cycloaddition sequence has been successfully used to construct azaspiro[5.5]undecane systems. nih.gov A similar approach could be envisioned for the this compound core. Another powerful strategy involves the post-transformation of versatile precursors generated from multicomponent reactions. For instance, Ugi four-component reaction products have been used to synthesize spiro-β-lactam-pyrroloquinolines through a sequential intramolecular SNAr/SN2 reaction. acs.org This highlights the potential for developing multicomponent reactions that generate a precursor which can then be triggered to cyclize into the desired spiro-β-lactam framework. Such reactions are highly desirable as they increase synthetic efficiency and allow for the rapid generation of diverse and complex molecular architectures from simple starting materials. bohrium.comchemrxiv.org

Table 4: Potential Cascade Reactions for Synthesizing Complex Derivatives

Cascade Reaction Type Description Potential Application
Conjugate Addition / Cycloaddition A nucleophilic addition followed by an intramolecular cycloaddition. nih.gov Stereoselective formation of the azaspiro[3.6]decane ring system. nih.gov
Radical Cyclization / Trapping Formation of a radical which then cyclizes and is trapped by another species. Introduction of diverse functional groups during the cyclization event.
MCR / Intramolecular Cyclization A multicomponent reaction to build a linear precursor, followed by a cyclization step. acs.org Rapid assembly of highly substituted this compound analogues. acs.org

| Rearrangement / Cyclization | A reaction cascade initiated by a molecular rearrangement. researchgate.net | Access to novel and potentially strained spirocyclic architectures. |

Synergistic Approaches Combining Computational and Experimental Chemistry for Reactivity Prediction and Design

The synergy between computational and experimental chemistry has become an indispensable tool in modern chemical research. uci.edu For the this compound system, this collaboration will be vital for predicting reactivity, designing novel synthetic routes, and understanding the interactions of these molecules with biological targets.

Computational methods, particularly Density Functional Theory (DFT), can be used to model reaction pathways and transition states, providing crucial insights into reaction mechanisms and selectivity. acs.orguci.edu This predictive power can guide experimental efforts, reducing the amount of trial-and-error required to develop new reactions. For example, computational models can predict the feasibility and stereochemical outcome of various cycloaddition or cascade reactions to form the spirocyclic core. acs.orgnih.gov This approach has been used to predict the synthesis of spiro derivatives and rationalize experimental outcomes. nih.gov

Furthermore, computational tools are essential for drug discovery applications. Molecular docking and molecular dynamics simulations can predict how different this compound derivatives bind to protein targets. nih.gov This allows for the in silico screening of virtual libraries, prioritizing the synthesis of compounds with the highest predicted affinity and best drug-like properties. This synergistic loop of computational prediction, experimental validation, and subsequent model refinement will dramatically accelerate the development of new functional molecules based on the this compound scaffold. uci.edunumberanalytics.com

Table 5: Synergistic Computational and Experimental Approaches

Approach Computational Tool Experimental Validation Goal
Reactivity Prediction DFT calculations of transition states. acs.org Kinetic studies and product analysis. To design new, efficient synthetic reactions. nih.govacs.org
Stereoselectivity Modeling Conformational analysis and energy profiling of diastereomeric transition states. nih.gov Chiral chromatography and spectroscopic analysis (NMR, X-ray). To develop highly stereoselective syntheses. numberanalytics.com
Rational Drug Design Molecular docking and dynamics simulations. nih.gov In vitro binding assays and biological activity screening. To identify potent and selective bioactive compounds.

| Spectra Prediction | Calculation of NMR chemical shifts and coupling constants. acs.org | Comparison with experimental NMR data. | To aid in the structural confirmation of complex molecules. |

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